molecular formula C22H14N2O6 B2741410 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 321522-02-5

3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No. B2741410
CAS RN: 321522-02-5
M. Wt: 402.362
InChI Key: BFMFFUUIJDKFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a useful research compound. Its molecular formula is C22H14N2O6 and its molecular weight is 402.362. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

C-H Functionalization of Cyclic Amines

Cyclic amines, such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process is promoted by carboxylic acid, leading to the generation of a conjugated azomethine ylide followed by 6π-electrocylization and, in some cases, tautomerization. The resulting ring-fused pyrrolines can be readily oxidized to the corresponding pyrroles or reduced to pyrrolidines, demonstrating the chemical versatility and potential for synthesizing complex organic structures for various research applications (Kang, Y., Richers, M. T., Sawicki, C. H., & Seidel, D., 2015).

Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

A general synthesis approach for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction between appropriately substituted 2H-azirines and enamines. This method yields a mixture of dihydropyrroles, which upon acid treatment, produces the title compounds in moderate to high yields. This synthesis route opens avenues for creating various pyrrole-based compounds for potential use in materials science and pharmaceutical research (Law, K., Lai, T., Sammes, M. P., Katritzky, A., & Mak, T., 1984).

Antiinflammatory and Analgesic Activity of Pyrrolopyrrole Carboxylic Acids

The synthesis and evaluation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives have shown significant antiinflammatory and analgesic activity. These compounds' efficacy, demonstrated through extensive quantitative structure-activity relationship (QSAR) studies, underscores their potential as templates for developing new therapeutic agents (Muchowski, J. M., Unger, S., Ackrell, J., et al., 1985).

properties

IUPAC Name

3-(1-hydroxy-3-oxoinden-2-yl)-4,6-dioxo-5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O6/c25-18-11-8-4-5-9-12(11)19(26)15(18)16-13-14(17(23-16)22(29)30)21(28)24(20(13)27)10-6-2-1-3-7-10/h1-9,13-14,17,25H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKVJSVEGTKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(=NC3C(=O)O)C4=C(C5=CC=CC=C5C4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.